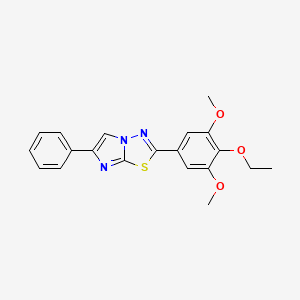
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure includes an imidazo-thiadiazole core, which is known for its stability and reactivity, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: It has shown promise in the development of bioactive molecules with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo(2,1-b)-1,3,4-thiadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo-thiadiazole ring.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Thiadiazole derivatives: These compounds also contain the thiadiazole ring and are known for their diverse biological properties.
Uniqueness
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- stands out due to its unique combination of substituents, which may confer enhanced stability, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific and industrial applications.
Propiedades
Número CAS |
83796-53-6 |
|---|---|
Fórmula molecular |
C20H19N3O3S |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H19N3O3S/c1-4-26-18-16(24-2)10-14(11-17(18)25-3)19-22-23-12-15(21-20(23)27-19)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
Clave InChI |
ZPRRVCSQUDCNCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)C2=NN3C=C(N=C3S2)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
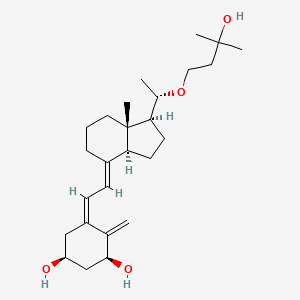
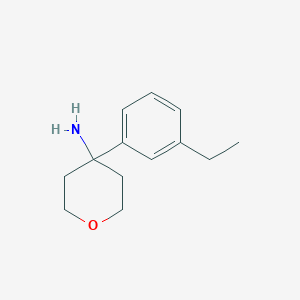
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
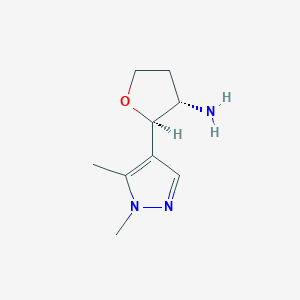

![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)


![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
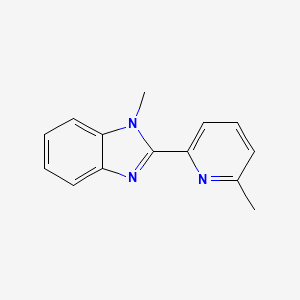
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
